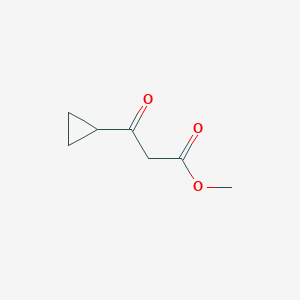

Methyl 3-cyclopropyl-3-oxopropanoate

Vue d'ensemble

Description

Methyl 3-cyclopropyl-3-oxopropanoate (CAS: 32249-35-7) is a β-keto ester characterized by a cyclopropyl group attached to the ketone-bearing carbon. Its molecular formula is C₇H₁₀O₃ (molecular weight: 142.15), with a clear, colorless oily appearance, boiling point of 193°C, and density of 1.174 g/mL . Structurally, it features a reactive β-keto ester moiety, enabling diverse applications in heterocyclic synthesis, particularly in forming pyrazoles, triazoles, and quinoline derivatives .

Synthesis:

The compound is synthesized via condensation of cyclopropyl methyl ketone with dimethyl carbonate in the presence of sodium hydride (NaH) and tetrahydrofuran (THF), yielding the methyl ester . This method emphasizes its accessibility for large-scale pharmaceutical applications, such as in the synthesis of pitavastatin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 3-cyclopropyl-3-oxopropanoate can be synthesized through several methods. One common route involves the reaction of cyclopropylcarbinol with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the ester.

Another method involves the reaction of cyclopropylacetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This esterification reaction produces this compound as the main product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-cyclopropyl-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclopropyl ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Cyclopropyl ketones or carboxylic acids.

Reduction: Cyclopropyl alcohols.

Substitution: Various cyclopropyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Methyl 3-cyclopropyl-3-oxopropanoate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.

Biology: The compound is used in the synthesis of bioactive molecules and enzyme inhibitors.

Medicine: It is an intermediate in the production of pharmaceuticals, including drugs for cardiovascular and metabolic diseases.

Industry: The compound is used in the manufacture of agrochemicals and specialty chemicals.

Mécanisme D'action

The mechanism of action of methyl 3-cyclopropyl-3-oxopropanoate involves its reactivity towards nucleophiles and electrophiles. The cyclopropyl group imparts strain to the molecule, making it more reactive in certain chemical reactions. The ester group can undergo hydrolysis, oxidation, or reduction, leading to the formation of various products. The compound’s reactivity is influenced by the electronic and steric effects of the cyclopropyl group.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Ethyl 3-cyclopropyl-3-oxopropanoate

Structure : Ethyl ester analog (CAS: 24922-02-9; C₈H₁₂O₃; MW: 156.18) .

Key Differences :

- Reactivity: The ethyl group increases steric bulk, slightly reducing reactivity in nucleophilic additions compared to the methyl ester. For example, in triazolopyrimidinone synthesis, ethyl derivatives (e.g., 4bc, 4bf) require longer reaction times or higher equivalents of reagents .

- Physical Properties : Higher molecular weight and boiling point (predicted ~200–210°C) due to the ethyl chain.

- Synthetic Utility : Preferred in reactions requiring slower ester hydrolysis, such as stepwise alkylation in palladium-catalyzed cyclizations .

Methyl 4-methyl-3-oxopentanoate

Structure : Linear β-keto ester with a methyl branch (CAS: 42558-54-3; C₇H₁₂O₃; MW: 144.17) .

Key Differences :

- Reactivity : Lacks the cyclopropyl ring’s strain, leading to reduced electrophilicity at the β-carbon. This results in lower yields in cyclization reactions (e.g., 64–80% for cyclopropyl derivatives vs. 50–60% for linear analogs) .

- Applications: Primarily used in Knoevenagel condensations rather than cyclopropane-based heterocycles .

Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

Structure : Diester with two ketone groups (CAS: 41302-34-5; C₁₀H₁₂O₆; MW: 228.20) .

Key Differences :

- Reactivity : The dual ketone and ester groups enable multi-directional reactivity, forming polycyclic systems (e.g., annulated pyrans) unsuitable for cyclopropane integration .

- Thermal Stability: Higher melting point (>100°C) due to rigid cyclohexane ring, contrasting with the liquid state of methyl 3-cyclopropyl-3-oxopropanoate .

Comparative Data Table

Research Findings and Mechanistic Insights

- Cyclopropane Ring Effects: The cyclopropyl group in this compound introduces ring strain, enhancing electrophilicity at the β-carbon. This facilitates nucleophilic attacks in cyclizations, as seen in its reaction with 5-azidoquinolines to form triazoloquinolines .

- Ester Group Influence : Methyl esters hydrolyze faster than ethyl analogs, making them preferable in one-pot syntheses. For instance, in Dimroth reactions, the methyl ester rapidly forms carboxylic acid intermediates, enabling subsequent amidation .

- Pharmacological Relevance : Cyclopropane-containing derivatives exhibit enhanced bioactivity due to improved metabolic stability. For example, 5-cyclopropyl-1H-triazoles show higher anti-inflammatory potency than linear-chain analogs .

Activité Biologique

Methyl 3-cyclopropyl-3-oxopropanoate (CAS Number: 32249-35-7) is a compound that has garnered attention in the field of synthetic organic chemistry and biological research due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by data tables and relevant research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀O₃ |

| Molecular Weight | 142.15 g/mol |

| Purity | ≥ 96.0% (by GC) |

| Boiling Point | 80 °C |

| Flash Point | 74 °C |

| Density | 1.10 g/cm³ |

This compound is a clear liquid and is primarily used in synthetic organic chemistry, particularly in the synthesis of heterocycles.

Synthesis and Derivative Formation

This compound serves as a versatile intermediate in organic synthesis. It has been utilized in various reactions leading to the formation of biologically active compounds. For example, cyclization reactions with ethyl chloro(arylhydrazono)ethanoates have produced 3-substituted 1-aryl-5-cyclopropyl-1H-pyrazole-4-carboxylic acids, which exhibit significant biological activity .

Antibacterial Activity

Research indicates that derivatives of this compound exhibit notable antibacterial properties. In a study evaluating various compounds, some derivatives demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, although they were found to be less potent than the reference antibiotic ciprofloxacin .

Anticancer Properties

This compound has shown promising anticancer activity in vitro. In studies involving human cancer cell lines, including RKO, A549, MCF-7, and HeLa, certain derivatives exhibited significant cytotoxic effects. The most potent derivatives resulted in IC50 values ranging from 49.79 µM to 113.70 µM across different cell lines .

The following table summarizes the IC50 values of selected derivatives against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | RKO | 60.70 |

| Derivative B | PC-3 | 49.79 |

| Derivative C | HeLa | 78.72 |

Leishmanicidal Activity

The compound also exhibits leishmanicidal activity against Leishmania mexicana. In vitro studies revealed that certain derivatives had IC50 values below 1 µM, indicating strong efficacy comparable to standard treatments such as amphotericin B .

Case Studies

- Synthesis of Heterocycles : A study detailed the cyclization of this compound with various reagents leading to complex heterocycles that possess potential pharmaceutical applications .

- Anticancer Screening : Another research project focused on evaluating the cytotoxic effects of synthesized derivatives on multiple cancer cell lines, confirming their potential as anticancer agents through systematic testing and morphological analysis of treated cells .

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for Methyl 3-cyclopropyl-3-oxopropanoate, and how are purity and yield validated?

- Methodology : The compound is synthesized via a base-mediated reaction using NaH in THF, dimethyl carbonate, and 1-cyclopropylethanone under reflux. Post-reaction, the mixture is cooled, concentrated, and extracted with 1M HCl. Purification is achieved via flash column chromatography (FCC) using hexane:EtOAc gradients. Yield and purity are validated by NMR (¹H/¹³C) and mass spectrometry (observed m/z 142.1525 vs. theoretical 142.15) .

Q. How are structural and purity characteristics confirmed for this compound?

- Methodology :

- NMR Analysis : ¹H NMR (CDCl₃) shows signals for C=CH (δ 5.19–5.12 ppm), (CO)CH₂ (δ 2.67–2.62 ppm), and cyclopropane protons (δ 1.05–0.81 ppm). ¹³C NMR confirms the ester carbonyl (δ 170–175 ppm) and cyclopropyl carbons .

- Physical Properties : Boiling point (193°C), density (1.174 g/cm³), and refractive index (1.475) are critical for solvent compatibility and reaction design .

Q. What safety protocols are recommended for handling this compound?

- Safety Measures :

- Use PPE (gloves, goggles) due to irritant properties (Risk Code: R36/37/38).

- In case of eye contact, rinse immediately with water (Safety Code: S26).

- Avoid environmental release; use fume hoods and sealed systems to prevent inhalation .

Advanced Research Questions

Q. How does this compound participate in palladium-catalyzed cyclization reactions?

- Mechanistic Insight : The compound acts as a β-keto ester precursor in cyclizations with 1,1-disubstituted alkenes (e.g., (E)-1-bromo-2-methylhept-2-ene) under Pd catalysis. The reaction proceeds via oxidative addition, forming α,α-disubstituted alkenes. Key intermediates are characterized by NMR and FCC purification .

- Data Contradiction : Conflicting outcomes (e.g., cyclopentenones vs. ketones) arise from substitution patterns. For example, α-mono-substituted esters favor cyclization, while α,α-disubstituted analogs undergo simple decarboxylation .

Q. What thermal stability challenges arise during decarboxylative rearrangements of this compound?

- Experimental Design : At 500–600°C (pyrolysis), the ester undergoes decarboxylation to form 2-cyclopentenones. This contrasts with lower-temperature (120°C) β-keto acid rearrangements, highlighting the critical role of the 1,1-diacyl-cyclopropane system in directing reaction pathways .

- Troubleshooting : Monitor reaction progress via GC-MS to detect intermediates and optimize heating rates to avoid decomposition .

Q. How is this compound utilized in heterocyclic synthesis?

- Application Example : It reacts with hydroxylamine hydrochloride (HONH₂·HCl) and Et₃N in MeOH to form isoxazolin-5-ones. Post-reaction, filtration and EtOAc extraction yield 83% pure product (validated by ¹H NMR) .

- Optimization : Adjust stoichiometry of HONH₂·HCl (1.1–1.2 equiv) to minimize side reactions and improve regioselectivity .

Q. What analytical strategies resolve contradictions in reaction outcomes for β-keto esters like this compound?

- Data Analysis :

- Use DFT calculations to model cyclopropane ring strain effects on reactivity.

- Compare NMR shifts of intermediates (e.g., ring-opened vs. closed forms) to identify dominant pathways .

Q. Methodological Resources

Propriétés

IUPAC Name |

methyl 3-cyclopropyl-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-10-7(9)4-6(8)5-2-3-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJWDPRXCXJDPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435934 | |

| Record name | Methyl 3-cyclopropyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32249-35-7 | |

| Record name | Methyl β-oxocyclopropanepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32249-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-cyclopropyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.